Cyanogen

Catalog No.
S594424
CAS No.
460-19-5
M.F
C2N2
(CN)2
M. Wt
52.03 g/mol
Availability
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Cyanogen

CAS Number

460-19-5

Product Name

Cyanogen

IUPAC Name

oxalonitrile

Molecular Formula

C2N2
(CN)2

Molecular Weight

52.03 g/mol

InChI

InChI=1S/C2N2/c3-1-2-4

InChI Key

JMANVNJQNLATNU-UHFFFAOYSA-N

SMILES

C(#N)C#N

solubility

1 % (NIOSH, 2016)
Soluble in ethanol, ethyl ether
Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times
450 CC IN 100 ML WATER @ 20 °C
2300 cc in 100 ml ethyl alcohol @ 20 °C
500 cc in 100 ml ethyl ether @ 20 °C
100 g of water dissolves 1 g of cyanogen at 18 °C
In water, 1.51X10+5 mg/L at 25 °C (est)
Solubility in water, ml/100ml at 20 °C: 450
1%

Synonyms

carbon nitride, cyanogen, ethanedinitrile

Canonical SMILES

C(#N)C#N

The exact mass of the compound Cyanogen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 % (niosh, 2016)soluble in ethanol, ethyl ethersolubility at 20 °c: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times450 cc in 100 ml water @ 20 °c2300 cc in 100 ml ethyl alcohol @ 20 °c500 cc in 100 ml ethyl ether @ 20 °c100 g of water dissolves 1 g of cyanogen at 18 °cin water, 1.51x10+5 mg/l at 25 °c (est)solubility in water, ml/100ml at 20 °c: 4501%. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyanogen (ethanedinitrile, CAS 460-19-5), a colorless and highly toxic pseudohalogen gas, serves as a highly specialized precursor in organic synthesis, an advanced phytosanitary fumigant, and an ultra-high-energy combustion fuel. Unlike standard halogens, its linear N≡C−C≡N structure provides unique reactivity profiles, functioning as the anhydride of oxamide and enabling the synthesis of complex nitrogen-containing heterocycles[1]. Industrially, it is valued for its extremely high energy of combustion [3] and its superior gas-phase penetration properties in porous substrates, making it a critical material for high-temperature physics, timber treatment, and specialized cyanation workflows [2].

Procuring generic cyanation reagents (like hydrogen cyanide or cyanogen chloride) or traditional fumigants (like methyl bromide) as substitutes for cyanogen fundamentally alters process outcomes. In synthesis, cyanogen lacks a conventional leaving group, meaning it undergoes addition reactions across its carbon-nitrogen triple bonds rather than simple substitution, yielding oxamides instead of cyanamides [1]. In fumigation, its distinct molecular size and sorption kinetics allow it to penetrate dense matrices like wood bark independently of temperature fluctuations that severely limit methyl bromide efficacy[2]. Furthermore, in combustion applications, substituting acetylene for cyanogen results in a temperature drop of over 1,200 °C, failing to meet the requirements for ultra-high-temperature material testing [3].

Maximum Flame Temperature in Oxygen Combustion

Cyanogen produces one of the hottest known natural chemical flames due to the high stability of its combustion products (CO and N2), which resist dissociation at extreme temperatures. When burned in oxygen, cyanogen achieves a flame temperature of approximately 4525 °C. In contrast, the standard high-temperature industrial baseline, oxy-acetylene, peaks at approximately 3300 °C [1].

Evidence DimensionOxy-fuel flame temperature
Target Compound DataCyanogen: ~4525 °C
Comparator Or BaselineAcetylene: ~3300 °C
Quantified DifferenceCyanogen burns ~1225 °C hotter than acetylene.
ConditionsStoichiometric combustion in pure oxygen at 1 atm.

Essential for specialized high-temperature cutting, refractory metal processing, and aerospace materials testing where standard oxy-acetylene flames are insufficiently hot.

Bark Penetration and Temperature-Independent Fumigation Efficacy

As a phytosanitary fumigant, ethanedinitrile (cyanogen) demonstrates superior penetration kinetics through dense wood bark compared to the industry standard, methyl bromide (MB). Studies on Pinus radiata logs show that EDN achieves consistent Concentration × Time (CT) values beneath the bark regardless of temperature (19.50 g h m-3 at 10 °C and 19.08 g h m-3 at 20 °C). Conversely, methyl bromide penetration is highly temperature-dependent and requires significantly higher CT values (35.20 g h m-3 at 10 °C and 55.85 g h m-3 at 20 °C) to achieve comparable sub-bark concentrations [1].

Evidence DimensionSub-bark Concentration × Time (CT) values after 10 hours
Target Compound DataCyanogen (EDN): ~19.5 g h m-3 (stable across 10-20 °C)
Comparator Or BaselineMethyl Bromide (MB): 35.2 to 55.8 g h m-3 (highly temperature dependent)
Quantified DifferenceCyanogen achieves effective sub-bark penetration with ~45-65% lower CT requirements and zero temperature-dependence penalty.
ConditionsFumigation of Pinus radiata log sections at 10 °C and 20 °C for 10 hours.

Enables reliable, lower-dose fumigation of timber in cold climates while eliminating the ozone-depleting regulatory risks associated with methyl bromide.

Divergent Reaction Pathways in Primary Amine Cyanation

In synthetic applications, cyanogen behaves distinctly from cyanogen halides. When reacted with primary amines, cyanogen chloride (CNCl) or cyanogen bromide (CNBr) act as electrophilic cyanating agents, expelling the halide to form cyanamides (R-NH-CN). Cyanogen, lacking a halide leaving group, instead undergoes nucleophilic addition to yield symmetrically substituted oxamides (R-NH-CO-CO-NH-R) after hydrolysis, or dithiooxamides in the presence of hydrogen sulfide [1].

Evidence DimensionPrimary reaction product with primary amines
Target Compound DataCyanogen: Yields oxamides (via addition/hydrolysis)
Comparator Or BaselineCyanogen chloride/bromide: Yields cyanamides (via substitution)
Quantified DifferenceComplete divergence in reaction pathway (addition vs. substitution).
ConditionsReaction with primary amines under standard synthetic conditions.

Forces the procurement of cyanogen over cyanogen halides when the synthetic target is an oxamide derivative or a bidentate dithiooxamide ligand.

Ultra-High-Temperature Materials Testing and Refractory Welding

Because cyanogen-oxygen flames exceed 4500 °C, they are uniquely suited for testing the thermal ablation limits of aerospace ceramics, carbon-carbon composites, and refractory metals (like tungsten and tantalum). Standard oxy-acetylene torches cannot reach the melting points of these advanced materials, making cyanogen the required procurement choice for these extreme thermal environments [1].

Ozone-Safe Phytosanitary Timber Fumigation

Driven by the Montreal Protocol's phase-out of methyl bromide, cyanogen (formulated as ethanedinitrile) is procured for pre-shipment fumigation of logs and sawn timber. Its superior, temperature-independent bark penetration ensures complete eradication of deep-boring insects and nematodes even in cold-weather ports, preventing shipment rejections[2].

Synthesis of Symmetrical Oxamides and Bidentate Ligands

In pharmaceutical and coordination chemistry, cyanogen is procured specifically to synthesize substituted oxamides and dithiooxamides. These compounds serve as critical bidentate ligands for transition metal catalysts and as intermediates for nitrogen-rich heterocycles, a synthetic pathway that cannot be replicated using standard cyanogen halides[3].

Physical Description

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant.
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a pungent, almond-like odor.
Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.]

Color/Form

Colorless gas; burns with purple tinged flame

XLogP3

0.1

Boiling Point

-6.1 °F at 760 mm Hg (USCG, 1999)
-21.1 °C
-21.2 °C
-6°F

Flash Point

Flammable gas
NA (Gas)

Vapor Density

1.8 (AIR= 1)
Relative vapor density (air = 1): 1.8
1.82

Density

0.954 at -5.8 °F (USCG, 1999)
0.9537 g/cu m at -21 °C
Relative density (water = 1): 0.95 (-21 °C)
0.95 (Liquid at -6°F)
1.82(relative gas density)

LogP

0.07 (LogP)
log Kow = 0.07
0.07

Odor

Almond-like odor, which is acrid and pungent in lethal concentrations
Pungent, penetrating odo

Melting Point

-18.2 °F (USCG, 1999)
-27.9 °C
-27.83 °C
-18°F

UNII

534Q0F66RK

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.1 atm at 70 °F (NIOSH, 2016)
4.30e+03 mmHg
4.30X10+3 mm Hg at 25 °C /extrapolated/
5.1 atm at 70°F
(70°F): 5.1 atm

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

460-19-5

Associated Chemicals

Cyanide; 57-12-5

Wikipedia

Cyanogen

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

... Oxidation of hydrogen in the presence of a catalyst.
The continuous production of (CN)2 from HCN and O2 or H2O2 is utilized industrially on a small scale.
Preparation by adding an aqueous solution of sodium or potassium cyanide to an aqueous solution of copper(II) sulfate or chloride.
(1) potassium cyanide solutions is slowly dropped into copper sulfate solution; (2) mercury Cyanide is heated
For more Methods of Manufacturing (Complete) data for CYANOGEN (6 total), please visit the HSDB record page.

General Manufacturing Information

Ethanedinitrile: ACTIVE
Shipped as a liquefied compressed gas. Forms cyanide in the body.

Analytic Laboratory Methods

TITRIMETRIC METHOD FOR DETERMINING HYDROCYANIC ACID IS PRESENTED. MEASURE 25 ML SAMPLE INTO SMALL FLASK AND ADD 5 ML FRESHLY PRECIPITATED MAGNESIUM HYDROXIDE, CHLORIDE-FREE. TITRATE WITH 0.1 N SILVER NITRATE, USING POTASSIUM DICHROMATE AS INDICATOR. 1 ML 0.1 N SILVER NITRATE= 0.0027 G HCN.
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total Cyanide/
EPA Method 9010 Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the HCN into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
Cyanogen may be determined in the presence of hydrogen cyanide by first scrubbing out the cyanide with silver nitrate solution and then estimating the cyanogen by the ferrocyanide or thiocyanate methods.
For more Analytic Laboratory Methods (Complete) data for CYANOGEN (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CN WITH P-BENZOQUINONE. /TOTAL CYANIDE/
Method: spectrophotometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with chloramine T-phosphate and pyridine-pyrazolone reagent; Analyte: cyanide; Matrix: blood; Detection Limit: 0.1 ppm. /Total cyanide/
Method: spectrofluorometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with p-benzoquinone; Analyte: cyanide; Matrix: blood; Detection Limit: 0.025 ppm. /Total cyanide/
Method: high performance liquid chromatography with fluorescence detection; Preparation Method: separation of cells by centrifugation; extraction; derivitization; Analyte: cyanide; Matrix: blood cells; Detection Limit: 2 nanogram/mL. /Cyanide/
For more Clinical Laboratory Methods (Complete) data for CYANOGEN (11 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Isolate from acids. Outside or detached storage is preferred.
Cyanogen should be stored in cool, well-ventilated locations, not near to flammable goods or open flames. Dry and pure (CN)2 can be stored in steel cylinders under pressure and at normal temperatures

Interactions

An approach to antidote therapy for cyanide poisoning by using Stroma-Free Methemoglobin Solution was investigated. Rats injected with an LD100 intravenous dose of cyanide were treated with Stroma-Free Methemoglobin Solution equal to 1.5% of their total body hemoglobin. There was a highly significant increase in the survival rate of the treated group compared to saline controls. The potential advantages of Stroma-Free Methemoglobin Solution over current antidotes include an immediate onset of action, rapid elimination of cyanide from the body and a mode of action that doesn't compromise any of the patients' oxygen carrying capacity. Stroma-Free Methemoglobin Solution shows promise as a significant adjunct in the treatment of cyanide poisoning. /Cyanide/

Dates

Last modified: 02-18-2024
Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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